Cas no 1150114-58-1 (5-Amino-2,3-difluorophenylboronic Acid)

5-Amino-2,3-difluorophenylboronic Acid structure
1150114-58-1 structure
商品名:5-Amino-2,3-difluorophenylboronic Acid
CAS番号:1150114-58-1
MF:C6H6BNO2F2
メガワット:172.92514
MDL:MFCD11855852
CID:839967
PubChem ID:46739415

5-Amino-2,3-difluorophenylboronic Acid 化学的及び物理的性質

名前と識別子

    • (5-Amino-2,3-difluorophenyl)boronic acid
    • 5-Amino-2,3-difluorophenylboronic acid
    • ACMC-2099mv
    • AG-D-35685
    • AK-90702
    • ANW-16757
    • BD229346
    • CTK4A9040
    • AKOS006343797
    • J-003169
    • 5-Amino-2,3-difluorobenzeneboronic acid
    • MFCD11855852
    • Boronic acid, B-(5-amino-2,3-difluorophenyl)-
    • (5-Amino-2,3-difluorophenyl)boronicacid
    • DTXSID70675022
    • BS-19336
    • CHEMBL5193796
    • CS-0174870
    • 1150114-58-1
    • 5-Amino-2,3-difluorophenylboronic Acid
    • MDL: MFCD11855852
    • インチ: InChI=1S/C6H6BF2NO2/c8-5-2-3(10)1-4(6(5)9)7(11)12/h1-2,11-12H,10H2
    • InChIKey: SYFBUWWMOYGQOG-UHFFFAOYSA-N
    • ほほえんだ: C1=C(C=C(C(=C1B(O)O)F)F)N

計算された属性

  • せいみつぶんしりょう: 173.0459649g/mol
  • どういたいしつりょう: 173.0459649g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 161
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 66.5Ų

5-Amino-2,3-difluorophenylboronic Acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
D212508-10g
(5-Amino-2,3-difluorophenyl)boronic acid
1150114-58-1 95%
10g
$2495 2024-08-03
Apollo Scientific
PC52053-1g
5-Amino-2,3-difluorobenzeneboronic acid
1150114-58-1
1g
£525.00 2024-05-25
eNovation Chemicals LLC
D212508-5g
(5-Amino-2,3-difluorophenyl)boronic acid
1150114-58-1 95%
5g
$1565 2024-08-03
abcr
AB271253-250 mg
5-Amino-2,3-difluorophenylboronic acid, 98%; .
1150114-58-1 98%
250mg
€382.00 2023-04-26
Chemenu
CM130726-100mg
(5-amino-2,3-difluorophenyl)boronic acid
1150114-58-1 95%
100mg
$304 2023-11-24
TRC
A597060-25mg
5-Amino-2,3-difluorophenylboronic Acid
1150114-58-1
25mg
$ 92.00 2023-04-19
A2B Chem LLC
AA20051-250mg
5-Amino-2,3-difluorophenylboronic acid
1150114-58-1 98%
250mg
$202.00 2024-04-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1245540-1g
(5-Amino-2,3-difluorophenyl)boronic acid
1150114-58-1 98%
1g
¥6008.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1245540-250mg
(5-Amino-2,3-difluorophenyl)boronic acid
1150114-58-1 98%
250mg
¥2462.00 2024-08-09
eNovation Chemicals LLC
D212508-10g
(5-Amino-2,3-difluorophenyl)boronic acid
1150114-58-1 95%
10g
$2495 2025-02-19

5-Amino-2,3-difluorophenylboronic Acid 関連文献

5-Amino-2,3-difluorophenylboronic Acidに関する追加情報

Introduction to 5-Amino-2,3-difluorophenylboronic Acid (CAS No. 1150114-58-1) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry

5-Amino-2,3-difluorophenylboronic Acid (CAS No. 1150114-58-1) is a fluorinated aromatic boronic acid derivative that has garnered significant attention in the fields of chemical biology and medicinal chemistry due to its unique structural properties and versatile reactivity. Boronic acids are well-known for their role as key intermediates in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic organic chemistry. The introduction of fluorine atoms at the 2 and 3 positions of the phenyl ring in this compound introduces additional electronic and steric effects, making it a valuable tool for the development of novel bioactive molecules.

The 5-amino-2,3-difluorophenylboronic acid scaffold offers a combination of functionalities that are highly desirable for medicinal chemists. The amino group provides a site for further derivatization, allowing for the attachment of various pharmacophores, while the boronic acid moiety enables efficient coupling with aryl halides or triflates under palladium catalysis. This dual functionality makes it an excellent building block for constructing complex molecular architectures.

Recent advances in the field have highlighted the potential of 5-amino-2,3-difluorophenylboronic acid in the development of targeted therapeutics. For instance, fluorinated aromatic compounds have been shown to exhibit enhanced binding affinity and metabolic stability compared to their non-fluorinated counterparts. This is particularly relevant in the design of kinase inhibitors, where fluorine atoms can improve selectivity and reduce off-target effects.

In addition to its applications in drug discovery, 5-amino-2,3-difluorophenylboronic acid has found utility in biosensor development and diagnostic assays. Boronic acids are known to form reversible covalent bonds with diols, a property that has been exploited in the creation of affinity probes for glycoprotein detection. The fluorinated substituents in this compound may further enhance its interaction with biological targets, making it a promising candidate for next-generation diagnostic tools.

The synthesis of 5-amino-2,3-difluorophenylboronic acid typically involves multi-step organic transformations, starting from commercially available precursors such as 2,3-difluorobenzonitrile. The introduction of the amino group is often achieved through nucleophilic substitution or reduction reactions, while the boronic acid functionality is introduced via lithiation-borylation or direct borylation strategies. These synthetic routes highlight the compound's accessibility and scalability for industrial applications.

One of the most compelling aspects of 5-amino-2,3-difluorophenylboronic acid is its potential in modulating enzyme activity. Boronic acids have been extensively studied as inhibitors of serine proteases due to their ability to mimic the transition state of peptide bond hydrolysis. The fluorinated aromatic ring may enhance binding interactions with specific enzymes by improving hydrophobic complementarity or by influencing electronic distributions across the active site.

Recent studies have also explored the use of 5-amino-2,3-difluorophenylboronic acid in materials science applications. Fluorinated aromatic compounds are known to exhibit unique electronic properties that make them suitable for organic semiconductors and light-emitting diodes (OLEDs). The boronic acid functionality can further enhance material stability by enabling cross-linking or polymerization processes.

The growing interest in 5-amino-2,3-difluorophenylboronic acid underscores its significance as a versatile intermediate in modern chemistry. As research continues to uncover new applications and synthetic methodologies, this compound is poised to play an increasingly important role in both academic and industrial settings.

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Amadis Chemical Company Limited
(CAS:1150114-58-1)5-Amino-2,3-difluorophenylboronic Acid
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